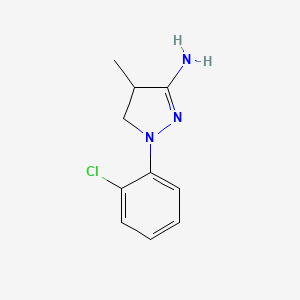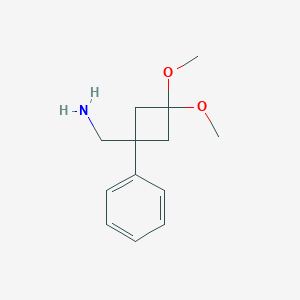
3-(3-Cyclopentylprop-1-ynyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Cyclopentylprop-1-ynyl)benzoic acid is an organic compound with the molecular formula C15H16O2 It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted with a 3-cyclopentylprop-1-ynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyclopentylprop-1-ynyl)benzoic acid typically involves the following steps:
Alkyne Formation: The initial step involves the formation of the alkyne group. This can be achieved through the reaction of cyclopentyl bromide with a suitable acetylene derivative under basic conditions.
Coupling Reaction: The alkyne is then coupled with a benzoic acid derivative using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. The reaction conditions typically include a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Cyclopentylprop-1-ynyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products
Oxidation: Formation of cyclopentyl ketones or carboxylic acids.
Reduction: Formation of cyclopentyl alkenes or alkanes.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3-(3-Cyclopentylprop-1-ynyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Cyclopentylprop-1-ynyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with active site residues, leading to enzyme inhibition. The benzene ring can participate in π-π interactions with aromatic residues in protein binding sites, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Cyclopentylprop-1-ynyl)benzoic acid
- This compound derivatives
- Other benzoic acid derivatives with alkyne groups
Uniqueness
This compound is unique due to the presence of the cyclopentylprop-1-ynyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H16O2 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
3-(3-cyclopentylprop-1-ynyl)benzoic acid |
InChI |
InChI=1S/C15H16O2/c16-15(17)14-10-4-9-13(11-14)8-3-7-12-5-1-2-6-12/h4,9-12H,1-2,5-7H2,(H,16,17) |
Clave InChI |
AWJGXQNNMGDRPY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CC#CC2=CC(=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


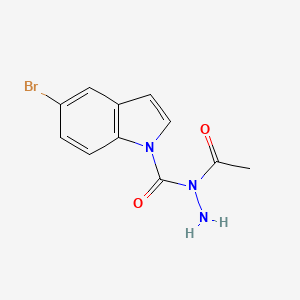

![6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13881275.png)
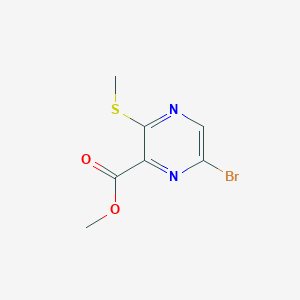
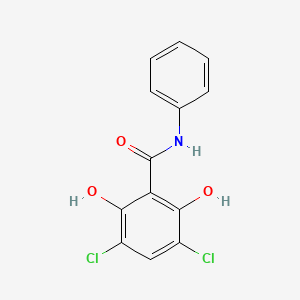


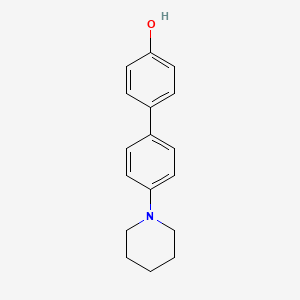

![4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile](/img/structure/B13881315.png)
![N-(2-methylphenyl)-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B13881322.png)

